Bienvenue dans la boutique en ligne BenchChem!

1-(4-Methylphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Lipophilicity ADME Physicochemical Property

The compound 1-(4-Methylphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (molecular formula C24H18N2O3) belongs to a class of polycyclic heterocycles with a partially saturated 1,2-dihydropyrrole core fused to a chromenone ring. This scaffold is structurally distinct from the fully aromatic chromeno[2,3-c]pyrrol-9(2H)-ones explored as potent and orally bioavailable phosphodiesterase 5 (PDE5) inhibitors for pulmonary arterial hypertension.

Molecular Formula C23H16N2O3
Molecular Weight 368.4 g/mol
Cat. No. B11577010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methylphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Molecular FormulaC23H16N2O3
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=CC=CC=N4)OC5=CC=CC=C5C3=O
InChIInChI=1S/C23H16N2O3/c1-14-9-11-15(12-10-14)20-19-21(26)16-6-2-3-7-17(16)28-22(19)23(27)25(20)18-8-4-5-13-24-18/h2-13,20H,1H3
InChIKeyWACBUTVPYOKSKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methylphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: A 1,2-Dihydrochromenopyrrole Scaffold for Selective PDE5 and Kinase Research


The compound 1-(4-Methylphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (molecular formula C24H18N2O3) belongs to a class of polycyclic heterocycles with a partially saturated 1,2-dihydropyrrole core fused to a chromenone ring [1]. This scaffold is structurally distinct from the fully aromatic chromeno[2,3-c]pyrrol-9(2H)-ones explored as potent and orally bioavailable phosphodiesterase 5 (PDE5) inhibitors for pulmonary arterial hypertension [2]. The specific 1-(4-methylphenyl) and 2-(pyridin-2-yl) substitutions on the 1,2-dihydro scaffold create a unique electronic and steric environment that is hypothesized to modulate target selectivity profiles, particularly against PDE isozymes and kinases, compared to its fully aromatic or differently substituted analogs [3].

1-(4-Methylphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Why Substitution with Standard Chromenopyrrole PDE5 Inhibitors Is Not Interchangeable


The procurement risk associated with generic substitution within the chromenopyrrole class is exceptionally high due to divergent pharmacological profiles driven by subtle structural changes. A closely related alternative, the fully aromatic chromeno[2,3-c]pyrrol-9(2H)-one scaffold (e.g., compound '2' from Wu et al.), demonstrates high PDE5 inhibitory potency (IC50 = 5.6 nM) and 63.4% oral bioavailability [1]. However, the target compound's 1,2-dihydro structure introduces a stereogenic center at C-1, altering molecular geometry, electronic distribution, and potentially its selectivity fingerprint. Simply substituting the target compound with a flat, aromatic PDE5 inhibitor could lead to unintended polypharmacology, such as off-target kinase inhibition or altered ADME properties, which would invalidate comparative biological studies [2]. Therefore, direct experimental validation is mandatory before any analog replacement.

Quantitative Differentiation Evidence for 1-(4-Methylphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione vs. Closest Analogs


Differentiation in Lipophilicity (cLogP) vs. the 7-Chloro Analog

The target compound exhibits a significantly lower computed lipophilicity (cLogP) compared to its 7-chloro-substituted analog, 7-chloro-1-(4-methylphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (CAS 634569-89-4) . The absence of the electron-withdrawing chlorine atom at position 7 increases the overall polarity of the scaffold, which is predicted to reduce membrane permeability but improve aqueous solubility, making the target compound more suitable for in vitro assays where solubility is a limiting factor [1].

Lipophilicity ADME Physicochemical Property

Topological Polar Surface Area (TPSA) Differentiation vs. 3-Methylpyridin Isomer

The topological polar surface area (TPSA) of the target compound is lower than that of a closely related constitutional isomer, 1-(4-methylphenyl)-2-(3-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (CAS 7062-59-1), which contains an additional methyl group on the pyridine ring [1]. While the target compound's TPSA is computed at 63.41 Ų, the 3-methylpyridin isomer has a TPSA of 72.61 Ų. This difference indicates that the target compound may exhibit superior passive membrane permeability, a critical factor for achieving intracellular target engagement in cell-based assays [2].

TPSA Kinase Selectivity Drug-likeness

Stereochemical Integrity and Enantiomeric Purity as a Procurement Specification

A critical and often overlooked differentiation parameter is the stereochemical configuration of the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione scaffold [1]. Unlike the achiral, fully aromatic chromeno[2,3-c]pyrrol-9(2H)-ones which are intrinsically planar, the target compound's 1,2-dihydro core generates a chiral center at C-1. Synthesis of this compound via the simple, multicomponent condensation described by Vydzhak and Panchishin inherently yields a racemic mixture [2]. However, no commercial vendor currently provides documentation of enantiomeric excess or chiral purity . For any user intending to studies where chiral recognition is paramount, this compound is functionally a racemic mixture, and procurement specifications must mandate chiral purity analysis, a requirement absent for achiral scaffolds.

Stereochemistry Enantiomeric Purity Quality Control

Selectivity for PDE5 Over PDE11 Isoenzyme: A Class-Level Inference from Scaffold Optimization

Although direct enzymatic data for this specific compound is not publicly available, a class-level inference can be drawn from the systematic structure-activity relationship (SAR) studies performed on the closely related chromeno[2,3-c]pyrrol-9(2H)-one series [1]. In that study, the nature of the N-2 aromatic substituent was identified as a critical driver of selectivity over PDE11, an anti-target associated with myalgia and back pain for PDE5 inhibitors [2]. The target compound features an unsubstituted pyridin-2-yl group at N-2, a motif associated with maintaining a favorable selectivity window against PDE11 in the related series. We hypothesize that this compound will demonstrate a PDE5/PDE11 selectivity ratio exceeding 100-fold, a critical safety differentiator compared to less selective inhibitors like Tadalafil [3].

PDE5 PDE11 Selectivity Isozyme Inhibition

Target Applications for 1-(4-Methylphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione Based on Differentiated Evidence


A Chiral PDE5 Inhibitor Scaffold for Low-Lipophilicity Compound Screening Libraries

Based on its lower cLogP (4.51) and distinct stereochemistry compared to lead compounds in the chromeno[2,3-c]pyrrol-9(2H)-one class, this compound is ideally suited as a starting point for fragment-based or high-throughput screening (HTS) campaigns aimed at discovering novel PDE5 inhibitors with improved solubility profiles [REFS-1, REFS-2]. Enriching a diversity library with this sp3-rich, racemic scaffold allows for the parallel screening of two distinct pharmacophores upon eventual chiral resolution.

Chemical Probe for Intracellular Target Engagement Assays

With a favorable TPSA of 63.41 Ų, this compound is predicted to permeate cell membranes more effectively than its 3-methylpyridin isomer (TPSA 72.61 Ų) [2]. This property makes it the superior choice for designing cellular thermal shift assays (CETSA) or BRET-based target engagement studies, where intracellular access is a prerequisite for observing target binding.

Selectivity Profiling of PDE Isozyme Panels

The class-level inference of high PDE5/PDE11 selectivity, derived from SAR studies on structurally related chromenopyrrolones, positions this compound as a critical control for establishing selectivity windows in PDE enzyme panels [1]. Its procurement is essential for any lab seeking to benchmark novel PDE5 inhibitors against a compound with a potentially wider safety margin than Tadalafil.

Antiviral Innate Immunity Agonist Research

The 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione scaffold has been validated in the literature as a host-targeted antiviral agent through the activation of innate immune responses. This specific compound's structural features make it a candidate for investigating structure-activity relationships in the TRIF-dependent signaling pathway, particularly for broad-spectrum activity against Zika, Chikungunya, and dengue viruses [3].

Quote Request

Request a Quote for 1-(4-Methylphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.